

Spectroscopic data of (2-Amino-5-methylphenyl)phosphonic acid

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Compound of Interest

Compound Name: (2-Amino-5-methylphenyl)phosphonic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **(2-Amino-5-methylphenyl)phosphonic acid**

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize **(2-Amino-5-methylphenyl)phosphonic acid**. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing established principles with data from analogous structures, this guide offers a robust framework for the structural elucidation and verification of this important organophosphorus compound. Each section includes detailed methodologies, data interpretation causality, and predictive analyses to serve as a reliable reference for laboratory work.

Introduction: The Molecular Profile

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound featuring an aromatic ring substituted with an amino group, a methyl group, and a phosphonic acid moiety. [1] This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and material science, where aminophosphonic acids are recognized as structural analogues of α -amino acids with significant biological activity.[1] Accurate and unambiguous

structural confirmation is the bedrock of any scientific investigation. Spectroscopic analysis provides the definitive molecular "fingerprint" required to confirm identity, purity, and structural integrity.

This guide will systematically explore the expected spectroscopic data for this molecule. While a complete, publicly available experimental dataset for this specific compound is scarce, the principles of spectroscopy allow for highly accurate predictions based on the extensive literature of related compounds. This document explains the causality behind these predictions, providing a framework for interpreting actual experimental results.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |
|-------------------|--------------------------------------------------|--------|
| IUPAC Name | (2-amino-5-methylphenyl)phosphonic acid | [2] |
| CAS Number | 69675-98-5 | |
| Molecular Formula | C ₇ H ₁₀ NO ₃ P | [2] |
| Molecular Weight | 187.13 g/mol | [2] |
| Monoisotopic Mass | 187.039830 Da | [2] |
| Physical Form | Solid | |

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Figure 1: Structure of **(2-Amino-5-methylphenyl)phosphonic acid** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(2-Amino-5-methylphenyl)phosphonic acid**, ¹H, ¹³C, and ³¹P NMR experiments provide complementary information to fully define its structure. The following data

are predicted based on established substituent effects and spectral data from analogous aminophosphonic acids.[3][4]

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine. The acidic protons of the phosphonic acid group are often broad and may exchange with solvent, making them difficult to observe.

- **Causality of Predictions:** The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons. The electron-donating amino group ($-\text{NH}_2$) tends to shield (move upfield) ortho and para protons, while the phosphonic acid group is weakly de-shielding. The expected coupling constants (J-values) are characteristic of ortho (~ 8 Hz) and meta (~ 2 Hz) relationships between protons.

Table 2: Predicted ^1H NMR Data (Solvent: DMSO- d_6 , 400 MHz)

| Proton Assignment (Fig. 1) | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|------------------------------------|-----------------------------------------------|---------------------------|---------------------------------------------------------------|
| H-3 | $\sim 7.0 - 7.2$ | d (doublet) | $J(\text{H3-H4}) \approx 8.0$ |
| H-4 | $\sim 6.8 - 7.0$ | dd (doublet of doublets) | $J(\text{H4-H3}) \approx 8.0$, $J(\text{H4-H6}) \approx 2.0$ |
| H-6 | $\sim 7.1 - 7.3$ | d (doublet) | $J(\text{H6-H4}) \approx 2.0$ |
| $-\text{CH}_3$ (C7) | $\sim 2.2 - 2.4$ | s (singlet) | N/A |
| $-\text{NH}_2$ | $\sim 4.5 - 5.5$ | br s (broad singlet) | N/A |
| $-\text{P}(\text{O})(\text{OH})_2$ | $\sim 8.0 - 10.0$ | br s (broad singlet) | N/A |

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will reveal seven distinct carbon signals. A key feature of phosphorus-containing compounds is the presence of C-P coupling, which provides definitive evidence for the attachment of the phosphonic acid group.

- **Causality of Predictions:** The chemical shift of the carbon directly bonded to phosphorus (C-2) is significantly influenced by the phosphorus atom and will exhibit a large one-bond coupling constant (^1JPC).^[5] Other carbons in the ring will show smaller two-, three-, or four-bond couplings. Chemical shifts are predicted based on additive models for aromatic substituents.

Table 3: Predicted ^{13}C NMR Data (Solvent: DMSO- d_6 , 101 MHz)

| Carbon Assignment (Fig. 1) | Predicted Chemical Shift (δ , ppm) | Predicted P-C Coupling Constant (JPC, Hz) |
|----------------------------|--------------------------------------------|-------------------------------------------|
| C-1 | ~145 - 150 | $^2\text{JPC} \approx 10\text{-}15$ |
| C-2 | ~115 - 120 | $^1\text{JPC} \approx 150\text{-}160$ |
| C-3 | ~130 - 135 | $^2\text{JPC} \approx 10\text{-}15$ |
| C-4 | ~118 - 123 | $^3\text{JPC} \approx 5\text{-}10$ |
| C-5 | ~135 - 140 | $^4\text{JPC} \approx 0\text{-}3$ |
| C-6 | ~128 - 132 | $^3\text{JPC} \approx 5\text{-}10$ |
| C-7 (-CH ₃) | ~20 - 22 | N/A |

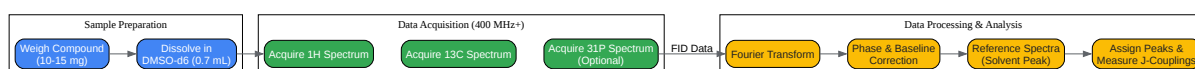
Experimental Protocol: NMR Data Acquisition

Trustworthy data is contingent on a meticulously executed experimental protocol.

- **Sample Preparation:** Dissolve ~10-15 mg of **(2-Amino-5-methylphenyl)phosphonic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The choice of DMSO- d_6 is strategic as it effectively solubilizes the polar compound and its acidic protons without rapid exchange, unlike D_2O .
- **Instrumentation:** Utilize a high-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe.
- **^1H NMR Acquisition:**
 - Acquire a standard single-pulse ^1H spectrum.

- Set a spectral width of approximately 16 ppm.
- Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed.
- Acquire at least 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
 - Set a spectral width of approximately 240 ppm.
 - A larger number of scans (≥1024) will be necessary due to the low natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Workflow for NMR Analysis



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Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. The spectrum of **(2-Amino-5-**

methylphenyl)phosphonic acid is expected to be rich with characteristic absorption bands from the amine, aromatic ring, and phosphonic acid groups.

- **Causality of Interpretation:** The energy (and thus wavenumber) of a molecular vibration is determined by the masses of the bonded atoms and the strength of the bond connecting them. The presence of hydrogen bonding, particularly involving the P=O and O-H groups of the phosphonic acid, can significantly broaden the absorption bands. An ATR-FTIR study on various phosphonic acids confirms that the P-O stretching region between 900-1200 cm^{-1} is highly characteristic.[\[6\]](#)

Table 4: Predicted FT-IR Absorption Bands

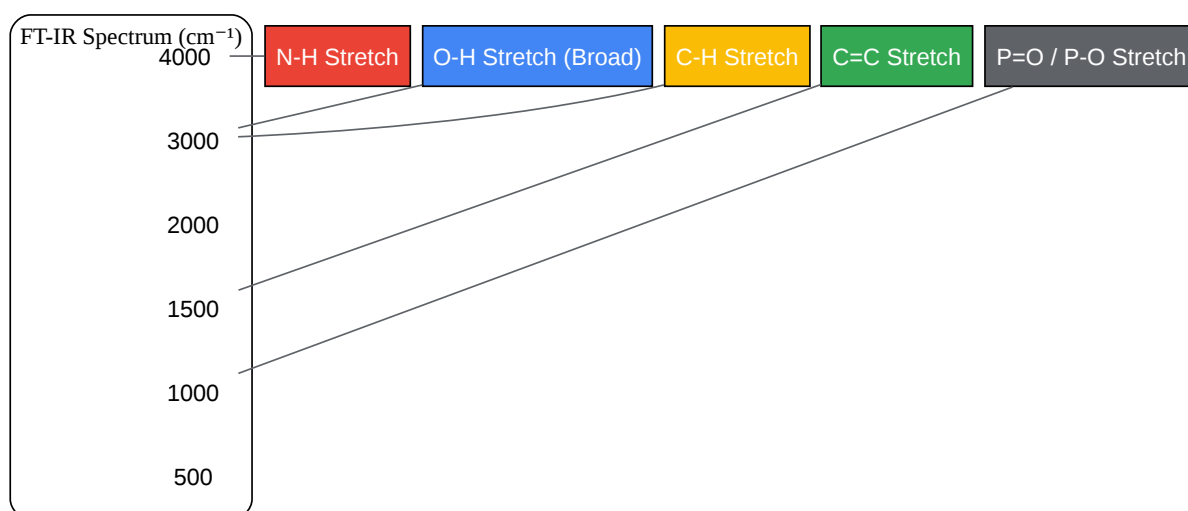
| Wavenumber Range (cm^{-1}) | Vibration Type | Functional Group | Intensity |
|---------------------------------------|------------------------------------|-------------------------------------------|---------------|
| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH ₂) | Medium |
| 3000 - 3100 | C-H Aromatic Stretch | Phenyl Ring | Medium-Weak |
| 2850 - 2950 | C-H Aliphatic Stretch | Methyl (-CH ₃) | Medium-Weak |
| 2500 - 3000 | O-H Stretch (Broad) | Phosphonic Acid (-P(O)(OH) ₂) | Broad, Strong |
| 1600 - 1630 | N-H Scissoring (Bending) | Primary Amine (-NH ₂) | Medium |
| 1450 - 1550 | C=C Aromatic Ring Stretch | Phenyl Ring | Medium-Strong |
| 1150 - 1250 | P=O Stretch | Phosphonic Acid | Strong |
| 950 - 1050 | P-O Stretch | Phosphonic Acid | Strong |
| 900 - 950 | P-OH Bending | Phosphonic Acid | Strong |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and air-drying.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount of the solid **(2-Amino-5-methylphenyl)phosphonic acid** powder onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to achieve an excellent signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

Diagram of Key Vibrational Regions



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Caption: Key functional group regions in the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For a polar, non-volatile molecule like **(2-Amino-5-methylphenyl)phosphonic acid**, Electrospray Ionization (ESI) is the method of choice.

- Causality of Analysis: ESI is a soft ionization technique that typically generates protonated molecules, $[M+H]^+$, in positive ion mode, or deprotonated molecules, $[M-H]^-$, in negative ion mode. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with enough accuracy (to four decimal places) to confirm the elemental formula. The fragmentation pattern, induced by collision-induced dissociation (CID), provides further structural confirmation.

Predicted High-Resolution Mass and Fragmentation

The exact mass of the molecule allows for unambiguous formula confirmation.

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Predicted Exact m/z | Elemental Formula |
|-------------|-----------------------|----------------------|
| [M] | 187.03983 | $C_7H_{10}NO_3P$ |
| $[M+H]^+$ | 188.04711 | $C_7H_{11}NO_3P^+$ |
| $[M-H]^-$ | 186.03255 | $C_7H_9NO_3P^-$ |
| $[M+Na]^+$ | 210.02905 | $C_7H_{10}NNaO_3P^+$ |

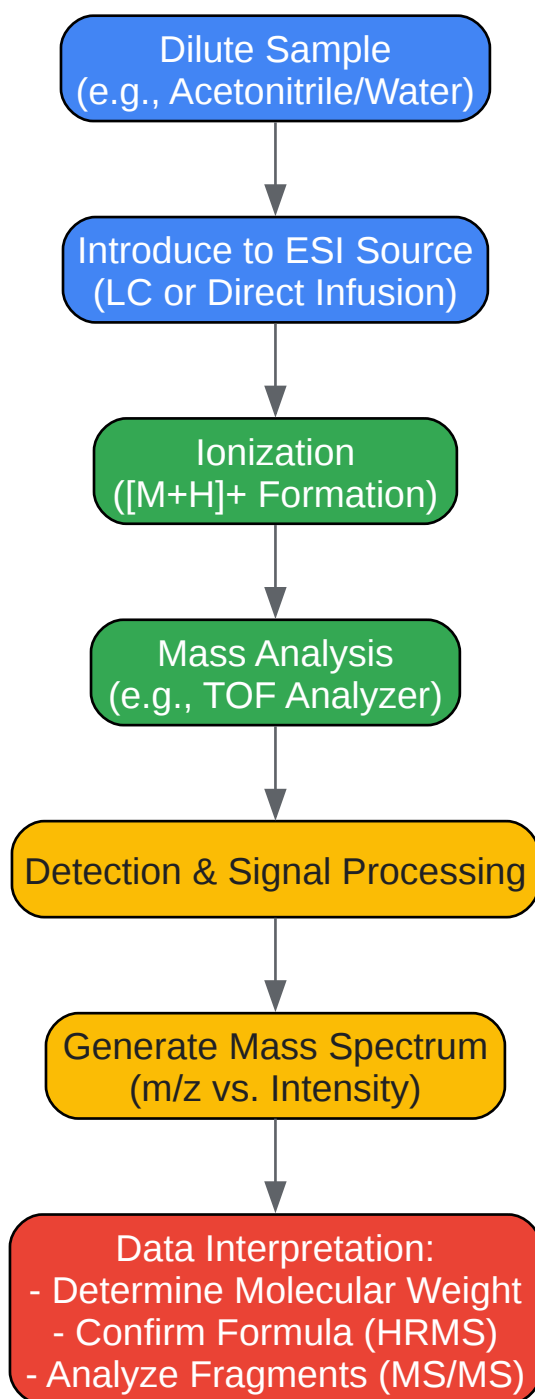
Expected Fragmentation: In a tandem MS (MS/MS) experiment on the $[M+H]^+$ ion (m/z 188.05), a primary fragmentation pathway would likely involve the neutral loss of water (H_2O , 18.01 Da) from the phosphonic acid group, a common fragmentation for such moieties.

- $[M+H - H_2O]^+$: m/z 170.04

Experimental Protocol: LC-MS (ESI-TOF) Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.
- **Instrumentation:** Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Direct infusion via a syringe pump can also be used if chromatographic separation is not required.
- **Ionization Source (ESI) Settings:**
 - **Mode:** Positive (and/or Negative)
 - **Capillary Voltage:** ~3.5 - 4.5 kV
 - **Nebulizing Gas (N₂):** Set to an appropriate flow rate for stable spray.
 - **Drying Gas (N₂):** Set temperature (~300-350 °C) and flow rate to efficiently desolvate the ions.
- **Mass Analyzer (TOF) Settings:**
 - **Mass Range:** Scan from m/z 50 to 500.
 - **Calibration:** Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
- **Data Analysis:** Extract the mass spectrum for the compound's peak. Use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion. If MS/MS data was acquired, analyze the fragment ions to corroborate the proposed structure.

Workflow for Mass Spectrometry Analysis



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Caption: General workflow for ESI-MS analysis.

Conclusion

The structural characterization of **(2-Amino-5-methylphenyl)phosphonic acid** is unequivocally achieved through a combination of NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy defines the precise C-H framework and the point of attachment of the phosphonic acid group through C-P coupling. FT-IR spectroscopy provides rapid confirmation of all key functional groups, particularly the characteristic vibrations of the amine and phosphonic acid moieties. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with exceptional accuracy. Together, these techniques provide a self-validating system of analysis, ensuring the identity and integrity of the molecule for any research or development application.

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